molecular formula C15H18O4 B13930589 Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester CAS No. 24331-75-7

Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester

Cat. No.: B13930589
CAS No.: 24331-75-7
M. Wt: 262.30 g/mol
InChI Key: DPOSXRUPTBYJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2-methylbenzylidene)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylidene group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-methylbenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of diethyl malonate with 2-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of diethyl 2-(2-methylbenzylidene)malonate follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and improve the selectivity of the desired product .

Mechanism of Action

The mechanism of action of diethyl 2-(2-methylbenzylidene)malonate involves its reactivity as a nucleophile and electrophile in various chemical reactions. The malonate moiety can be deprotonated to form an enolate ion, which acts as a nucleophile in alkylation reactions. The benzylidene group can participate in electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Diethyl 2-(2-methylbenzylidene)malonate can be compared with other malonic esters such as diethyl malonate and diethyl benzylidenemalonate:

    Diethyl Malonate: A simpler malonic ester without the benzylidene group.

    Diethyl Benzylidenemalonate: Similar to diethyl 2-(2-methylbenzylidene)malonate but with different substituents on the benzylidene group.

The uniqueness of diethyl 2-(2-methylbenzylidene)malonate lies in the presence of the 2-methyl group on the benzylidene moiety, which can influence its reactivity and selectivity in chemical reactions .

Properties

CAS No.

24331-75-7

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

diethyl 2-[(2-methylphenyl)methylidene]propanedioate

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-9-7-6-8-11(12)3/h6-10H,4-5H2,1-3H3

InChI Key

DPOSXRUPTBYJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.